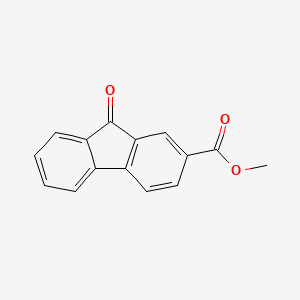

methyl 9-oxo-9H-fluorene-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 9-oxofluorene-2-carboxylate |

InChI |

InChI=1S/C15H10O3/c1-18-15(17)9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8H,1H3 |

InChI Key |

KMPBXIVQGVRHIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Iii. Chemical Reactivity and Advanced Transformation Studies of Methyl 9 Oxo 9h Fluorene 2 Carboxylate

Nucleophilic and Electrophilic Reactions on the Fluorenone Core

The fluorenone core possesses distinct sites for both nucleophilic and electrophilic attack. The reactivity is largely governed by the electronic properties of the conjugated system and the electron-withdrawing nature of the C9-carbonyl group.

Nucleophilic Reactions: The carbonyl carbon (C9) of the fluorenone core is electrophilic and thus highly susceptible to attack by nucleophiles. This reaction, a nucleophilic addition, is characteristic of ketones and leads to the formation of 9-substituted-9-hydroxyfluorene derivatives. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would yield tertiary alcohols. Similarly, reduction of the carbonyl group with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the corresponding secondary alcohol, methyl 9-hydroxy-9H-fluorene-2-carboxylate.

| Nucleophile | Reagent Example | Expected Product | Product Type |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Methyl 9-hydroxy-9H-fluorene-2-carboxylate | Secondary Alcohol |

| Carbanion | Methylmagnesium Bromide (CH₃MgBr) | Methyl 9-hydroxy-9-methyl-9H-fluorene-2-carboxylate | Tertiary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) | Methyl 9-cyano-9-hydroxy-9H-fluorene-2-carboxylate | Cyanohydrin |

Electrophilic Reactions: The aromatic rings of the fluorenone system can undergo electrophilic aromatic substitution. However, the carbonyl group is strongly deactivating and meta-directing. Consequently, these reactions require forcing conditions (e.g., strong Lewis acid catalysts, high temperatures) to proceed. The ester group is also deactivating. Therefore, electrophilic attack is generally disfavored compared to nucleophilic attack at the carbonyl carbon.

Reactions at the Ester Moiety

The methyl ester group at the 2-position is a versatile functional handle that can undergo several transformations, primarily through nucleophilic acyl substitution.

Hydrolysis: Under either acidic (e.g., H₂SO₄, heat) or basic (e.g., NaOH, H₂O) conditions, the ester can be hydrolyzed to its corresponding carboxylic acid, 9-oxo-9H-fluorene-2-carboxylic acid chemsynthesis.com. Basic hydrolysis, or saponification, proceeds via an irreversible deprotonation of the carboxylic acid product.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the methyl group to form a new ester. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent.

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to yield the corresponding amide. This reaction is typically slower than hydrolysis and may require elevated temperatures.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (9-oxo-9H-fluoren-2-yl)methanol. Note that this reagent would also reduce the C9-ketone.

| Reaction Type | Reagents | Product |

| Basic Hydrolysis (Saponification) | NaOH, H₂O/MeOH | 9-oxo-9H-fluorene-2-carboxylic acid |

| Acid-Catalyzed Transesterification | Ethanol (EtOH), H₂SO₄ (cat.) | Ethyl 9-oxo-9H-fluorene-2-carboxylate |

| Amidation | Ammonia (NH₃), Heat | 9-oxo-9H-fluorene-2-carboxamide |

Photochemical Reactions and Carbene Insertion Approaches

The extended conjugation and the presence of the carbonyl chromophore make the fluorenone core photochemically active. The photophysics of 9-fluorenone (B1672902) are well-studied and characterized by an extreme sensitivity to its microenvironment and an efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) . This property makes fluorenone and its derivatives, including methyl 9-oxo-9H-fluorene-2-carboxylate, useful as photosensitizers researchgate.net. Upon UV irradiation, the molecule is promoted to an excited state, which can lead to various photochemical transformations, such as photoreduction in the presence of a hydrogen donor to form the corresponding pinacol (B44631) product researchgate.netsemanticscholar.org.

Carbene insertion represents a modern synthetic approach for the formation of carbon-carbon and carbon-heteroatom bonds researchgate.net. While specific examples involving this compound are not prevalent, the C-H bonds of the aromatic fluorenone framework are potential sites for such reactions. Transition-metal catalysts, often based on rhodium or copper, can mediate the insertion of a carbene moiety into aromatic C-H bonds, offering a pathway to novel, functionalized fluorenone derivatives.

Radical Reactions and Their Pathways

The fluorenone system can participate in radical reactions through several pathways. The oxidation of fluorene (B118485) to fluorenone can proceed via a free-radical mechanism involving a benzylic radical intermediate chegg.com. Furthermore, photochemical excitation of the fluorenone core can lead to the formation of a ketyl radical anion through single-electron transfer from a suitable donor. Studies on the photoredox-catalyzed deoxygenative radical cyclization of biarylcarboxylic acids to produce fluorenones highlight the accessibility of acyl radical intermediates in forming this tricyclic system organic-chemistry.org. This suggests that under appropriate conditions, the fluorenone core of this compound could be generated through radical pathways or could itself be a substrate for radical addition or substitution reactions. For example, laser flash photolysis studies on 9-fluorenol have characterized the 9-fluorenol radical cation, indicating the stability of radical species on the fluorene framework acs.org.

Metal-Catalyzed Transformations and Organometallic Interactions

Transition metals play a crucial role both in the synthesis of the fluorenone core and in the potential applications of this compound as a ligand in organometallic chemistry.

Palladium-catalyzed reactions are powerful tools for the synthesis of the fluorenone skeleton. While this compound is the product of such syntheses rather than a substrate for further carbonylation, understanding these pathways is key to accessing a range of substituted derivatives. Methods include the palladium-catalyzed cyclocarbonylation of o-halobiaryls and carbonylative C-C bond formation using aryl halides and arylboronic acids under a carbon monoxide atmosphere organic-chemistry.org. Another advanced approach involves the palladium-catalyzed dehydrogenative cyclization of benzophenones through a dual C-H functionalization mechanism acs.org. These methods provide efficient routes to the fluorenone core with good functional group tolerance nih.govacs.org.

| Reaction Type | Starting Materials | Catalyst System | Key Feature |

| Carbonylative Suzuki Coupling | 2-Bromohalobenzene, Arylboronic Acid | Pd catalyst, CO gas | Forms two C-C bonds and incorporates a carbonyl group. |

| Intramolecular Carbonylative Cyclization | o-Halobiaryl | Pd catalyst, CO gas | Efficient cyclization to form the tricyclic ketone. |

| Dehydrogenative Cyclization | Substituted Benzophenone (B1666685) | Pd catalyst, Oxidant | Forms the central ring via dual C-H activation. acs.org |

The oxygen atoms of both the carbonyl and the ester groups of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. It can coordinate to various transition metal centers (e.g., Cu²⁺, Ni²⁺, Zn²⁺) to form metal complexes nih.govmdpi.com. Depending on the metal and reaction conditions, it could act as a monodentate ligand through the carbonyl oxygen or as a bidentate chelating ligand involving both the carbonyl and ester oxygens. The resulting organometallic complexes may exhibit unique structural, electronic, and catalytic properties, making them of interest in materials science and catalysis.

Derivatization Reactions for Diverse Chemical Architectures

The fluorenone core of this compound is a key synthon for accessing diverse molecular structures. Its reactivity has been exploited in various condensation and multicomponent reactions to generate novel heterocyclic and spirocyclic compounds.

One significant avenue of derivatization involves the reaction of the C-9 ketone with binucleophiles to construct fused heterocyclic systems. For instance, the reaction of fluorenone, a closely related parent compound, with thiosemicarbazide (B42300) yields 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. This intermediate can then undergo Hantzsch reaction with α-halocarbonyl compounds to afford a variety of fluorenyl-hydrazonothiazole derivatives. This reaction pathway highlights the potential of the carbonyl group in this compound to serve as a anchor point for the construction of complex heterocyclic scaffolds.

The versatility of the fluorene scaffold is further demonstrated in its application in multicomponent reactions (MCRs). Isocyanide-based MCRs, for example, have been utilized with fluorene and fluorenone systems to create a diverse library of complex derivatives, including spiro compounds. While specific examples starting from this compound are not extensively documented in readily available literature, the established reactivity of the fluorenone moiety in such reactions strongly suggests its applicability for generating novel, structurally diverse molecules.

Furthermore, the synthesis of spiro[fluorene-9,9′-xanthene] derivatives from fluorenone highlights another important derivatization strategy. These reactions, often carried out in one-pot syntheses, underscore the potential for creating complex, three-dimensional structures from the planar fluorenone core. The resulting spiro compounds are of significant interest in the development of materials for organic light-emitting devices (OLEDs).

While the primary focus of derivatization often lies at the reactive C-9 position, the carboxylate group at the C-2 position also offers opportunities for modification, such as through amidation or esterification, to further diversify the resulting chemical architectures and modulate their physicochemical properties. The strategic combination of reactions at both of these functional groups opens up a vast chemical space for the design and synthesis of novel fluorene-based compounds.

Below is a table summarizing representative derivatization reactions based on the reactivity of the parent fluorenone scaffold, which can be extrapolated to this compound.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| Fluorenone | Thiosemicarbazide, α-halocarbonyl compounds | Fluorenyl-hydrazonothiazole derivatives | Antimicrobial agents |

| Fluorenone | Isocyanides, various components | Spiro compounds, complex heterocycles | Drug discovery, materials science |

| 2,7-Dibromo-9-fluorenone | Resorcinol, ZnCl2/HCl | Spiro[fluorene-9,9′-xanthene] | Organic light-emitting devices |

Iv. Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus. While direct experimental data for methyl 9-oxo-9H-fluorene-2-carboxylate is not widely published, the expected spectral characteristics can be reliably predicted based on the well-documented spectra of its parent compound, 9-fluorenone-2-carboxylic acid. chemicalbook.comnih.gov

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the fluorenone core and the methyl ester group. The aromatic region would likely display a complex pattern of multiplets between approximately 7.4 and 8.2 ppm. Based on the spectrum of 9-fluorenone-2-carboxylic acid in DMSO-d₆, specific aromatic protons are observed at chemical shifts of approximately 8.17 ppm, 8.01 ppm, and 7.91 ppm. chemicalbook.com A distinguishing feature for the methyl ester is the appearance of a singlet for the methyl (-OCH₃) protons, anticipated to be in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 7.4 | m | 7H | Ar-H |

Note: Predicted values are based on the structure and data from analogous compounds.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the methyl carbon. The ketone carbonyl (C9) typically appears downfield. The ester carbonyl carbon signal is also found in the downfield region but is distinct from the ketone. The aromatic carbons will produce a series of signals in the approximate range of 120-145 ppm. The methyl (-OCH₃) carbon will give a characteristic signal further upfield, typically around 52-53 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| >190 | Ketone Carbonyl (C=O) |

| ~166 | Ester Carbonyl (C=O) |

| ~145 - 120 | Aromatic Carbons |

Note: Predicted values are based on the structure and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₅H₁₀O₃, which corresponds to a molecular weight of approximately 238.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 238. The fragmentation pattern can be predicted based on the structure and known fragmentation of similar compounds. For the related 9-fluorenone-2-carboxylic acid, major fragments are seen at m/z 224, 207, and 179. nih.gov For the methyl ester, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) to yield a fragment at m/z 207, and the loss of the carbomethoxy group (-•COOCH₃) resulting in a fragment at m/z 179.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 238 | [M]⁺ (Molecular Ion) |

| 207 | [M - •OCH₃]⁺ |

Note: Predicted values are based on the molecular structure and fragmentation patterns of analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester. The NIST WebBook provides an IR spectrum for the parent 9-fluorenone-2-carboxylic acid, which shows a strong carbonyl absorption. nist.gov For the methyl ester, two distinct C=O stretching vibrations are expected: one for the fluorenone ketone, typically in the 1710-1720 cm⁻¹ region, and another for the ester carbonyl, usually at a higher frequency around 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching for the ester group between 1300 and 1000 cm⁻¹, and bands corresponding to aromatic C=C and C-H stretching.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1730 | C=O Stretch | Ester |

| ~1715 | C=O Stretch | Ketone |

| ~1600 | C=C Stretch | Aromatic |

Note: Predicted values are based on typical functional group absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The fluorenone core is a conjugated system, which gives rise to characteristic absorptions in the UV-Vis range. The spectrum of the parent compound, 9-fluorenone (B1672902), shows strong absorptions around 250-260 nm and a weaker, broad absorption extending to longer wavelengths. nist.gov These absorptions are attributed to π → π* and n → π* electronic transitions. The presence of the methyl carboxylate group at the 2-position extends the conjugation of the system. This extension is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted fluorenone. The primary absorptions would still be due to π → π* transitions of the aromatic system and the n → π* transition associated with the carbonyl group.

Single Crystal X-ray Diffraction for Solid-State Structure

Advanced Spectroscopic Methods and Emerging Techniques

Beyond fundamental spectroscopic techniques, a deeper and more definitive structural analysis of this compound relies on a suite of advanced and emerging methods. These techniques provide unambiguous confirmation of its covalent framework, offer insights into its three-dimensional structure, and probe its electronic properties.

Two-Dimensional (2D) NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular puzzle. For a complex aromatic system like this compound, techniques such as COSY, HSQC, and HMBC are indispensable for assigning proton and carbon signals unequivocally.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would definitively establish the proton-proton coupling network within the aromatic rings. For instance, it would clearly show the correlation between H-1 and H-3/H-4, and the couplings between H-5, H-6, H-7, and H-8 on the other ring, confirming their adjacent relationships.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps each proton to its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon signals in the congested aromatic region.

Correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the C-2 carbon.

Correlations from H-1 and H-3 to the C-2, C-4a, and C-9a carbons, which helps in placing the carboxylate group.

Correlations from protons H-1 and H-8 to the ketone carbonyl at C-9, confirming the fluorenone core structure.

A summary of expected key HMBC correlations is presented in the table below.

Key Expected HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) | Structural Significance |

|---|---|---|

| -OCH₃ | Ester C=O, C-2 | Confirms the methyl ester group and its attachment point. |

| H-1 | C-2, C-3, C-4a, C-9a, C-9 | Links the A and C rings and orients the protons on ring A. |

| H-3 | C-1, C-2, C-4, C-4a | Confirms connectivity within the substituted aromatic ring. |

| H-8 | C-5a, C-6, C-7, C-9 | Connects ring B to the ketone carbonyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C₁₅H₁₀O₃), the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm), confirming the elemental composition.

X-ray Crystallography

For compounds that can be grown into single crystals of sufficient quality, X-ray crystallography offers the most definitive structural evidence. This technique provides a precise three-dimensional map of the atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of related fluorenone derivatives reveals key structural features. X-ray diffraction studies on similar compounds confirm the planarity of the fluorenone core and provide detailed information on how molecules pack in the solid state. acs.org

Emerging and Computationally-Assisted Techniques

The characterization of polycyclic aromatic compounds is continuously evolving with the integration of computational chemistry and novel spectroscopic methods. researchgate.net

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for predicting spectroscopic properties. nih.govnih.gov By creating a computational model of this compound, researchers can calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). nih.govescholarship.org These predicted spectra can be compared with experimental data to validate assignments and gain a deeper understanding of the molecule's electronic structure. nih.govresearchgate.net This synergy between computational and experimental data is particularly useful for resolving ambiguities in complex spectra.

Advanced Fluorescence Spectroscopy: Fluorenone and its derivatives are known for their fluorescent properties. mdpi.comtandfonline.com Advanced techniques such as time-resolved fluorescence spectroscopy and fluorescence quantum yield measurements can provide valuable information about the molecule's excited states and photophysical properties. researchgate.nettandfonline.com These characteristics are critical for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS): For trace analysis, SERS is an emerging technique that can dramatically enhance the Raman signal of a molecule adsorbed onto a metallic nanostructure. mdpi.com This method could be applied to study the vibrational modes of this compound with exceptionally high sensitivity, providing a detailed molecular fingerprint. mdpi.com

These advanced methods, when used in combination, provide a comprehensive and unambiguous characterization of this compound, moving beyond simple identification to a detailed understanding of its structural and electronic properties.

V. Computational and Theoretical Investigations of Methyl 9 Oxo 9h Fluorene 2 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties and geometries of molecules. researchgate.net For derivatives of 9-fluorenone (B1672902), such as the closely related 9-fluorenone-2-carboxylic acid (9F2CA), DFT calculations, specifically using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine the equilibrium molecular geometry. nih.gov

These studies involve optimizing the structural parameters (bond lengths and angles) to find the molecule's most stable conformation. nih.govresearchgate.net The calculations for 9F2CA have shown good agreement between the optimized geometry and experimental data where available, confirming the reliability of this theoretical approach for the fluorenone system. nih.gov The electronic structure analysis also involves mapping the electron density to understand charge distribution and identify reactive sites within the molecule.

Table 1: Selected Calculated Geometrical Parameters for 9-Fluorenone-2-Carboxylic Acid (a proxy for Methyl 9-oxo-9H-fluorene-2-carboxylate)

Note: Data is for the parent carboxylic acid, 9F2CA, as a representative model for the fluorenone core.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C9=O10 | 1.22 Å |

| Bond Length | C2-C14 | 1.48 Å |

| Bond Length | C14=O15 | 1.21 Å |

| Bond Length | C14-O16 | 1.36 Å |

| Bond Angle | C4-C9-C5 | 107.5° |

| Bond Angle | C1-C2-C14 | 120.1° |

| Dihedral Angle | C1-C2-C14-O15 | 179.9° |

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org

For 9-fluorenone-2-carboxylic acid (9F2CA), DFT calculations have been used to determine the energies of these frontier orbitals. nih.gov The HOMO is primarily located over the fluorenone ring system, while the LUMO is distributed across the entire molecule, including the carbonyl and carboxyl groups. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 9-Fluorenone-2-Carboxylic Acid

| Molecular Orbital | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -3.21 |

| HOMO-LUMO Gap (ΔE) | 3.44 |

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational Analysis)

Computational methods are highly effective in simulating and predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

Vibrational Analysis: Theoretical vibrational spectra (FTIR and FT-Raman) for 9-fluorenone-2-carboxylic acid have been calculated using DFT methods. nih.gov These calculations provide harmonic vibrational frequencies, infrared intensities, and Raman activities. nih.gov By comparing the calculated spectra with experimental results, a reliable assignment of the observed vibrational bands can be achieved. nih.govresearchgate.net For 9F2CA, key vibrational modes such as the C=O stretching of the ketone group, the C=O stretching of the carboxylic acid, and various C-H and C-C stretching and bending modes within the aromatic rings have been assigned. nih.gov The good correlation between theoretical and experimental data validates the calculated molecular geometry and electronic structure. nih.gov

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 9-Fluorenone-2-Carboxylic Acid

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

| O-H stretch (carboxyl) | 3580 | 3583 | - |

| C=O stretch (ketone) | 1718 | 1720 | 1718 |

| C=O stretch (carboxyl) | 1685 | 1688 | 1686 |

| C-C stretch (aromatic) | 1605 | 1606 | 1607 |

| C-O stretch (carboxyl) | 1290 | 1291 | 1292 |

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for interpreting and predicting electronic absorption spectra (UV-Vis). researchgate.netrsc.org This analysis calculates the energies of electronic transitions from the ground state to various excited states. For conjugated systems like this compound, the lowest energy transitions typically correspond to HOMO→LUMO excitations. These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the molecule's photophysical properties. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies elucidating the reaction mechanisms for the synthesis of this compound are not extensively detailed in the literature, computational modeling serves as a powerful tool for such investigations. Synthesis of related fluorene (B118485) carboxylates has been achieved through methods like Michael addition followed by Robinson annulation and aromatization. mdpi.com

Theoretical chemistry can be used to model these reaction pathways. By calculating the potential energy surface, researchers can identify transition states, reaction intermediates, and activation energies. This information helps in understanding the feasibility of a proposed mechanism, predicting reaction outcomes, and optimizing reaction conditions. For instance, the esterification of 9-oxo-9H-fluorene-2-carboxylic acid to its methyl ester could be modeled to understand the catalytic role of an acid and the energetics of the tetrahedral intermediate.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While often applied in biological contexts, MD simulations are also valuable for analyzing the conformational landscape and intermolecular interactions of single molecules in a chemical context, such as in solution or in the solid state.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the rotation around single bonds, such as the C-C bond connecting the carboxylate group to the fluorenone ring and the C-O bond of the ester group, to identify the most stable conformers and the energy barriers between them.

Study Intermolecular Interactions: Simulate the behavior of multiple molecules to understand how they interact and pack in a condensed phase. This can provide insights into properties like solvation and crystal packing forces, driven by non-covalent interactions such as π-π stacking of the fluorenone rings and dipole-dipole interactions involving the carbonyl and ester groups.

Specific MD simulation studies focused solely on the chemical conformational analysis of this compound are not prominent in the available literature.

Quantitative Structure-Property Relationship (QSPR) Studies in a Chemical Context

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or thermodynamic properties. researchgate.net These models use calculated molecular descriptors to predict properties that may be difficult or time-consuming to measure experimentally.

For a class of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The process involves:

Calculating Molecular Descriptors: A range of theoretical descriptors are computed for a series of related fluorene derivatives. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., heat of formation, free energy). researchgate.netresearchgate.net

Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation linking a set of descriptors to a specific property.

Model Validation: The predictive power of the model is tested using cross-validation techniques and by predicting the properties of compounds not included in the initial training set. researchgate.net

While specific QSPR studies for this compound have not been identified, research on other aromatic compounds has successfully used descriptors derived from DFT calculations to model properties like the n-octanol/water partition coefficient (log Kow). researchgate.net

Vi. Advanced Applications in Materials Science and Organic Electronics

Role in Polymer Chemistry and Composite Material Development

Fluorenone derivatives are integral in the development of advanced polymers and composite materials. Their rigid structure can enhance the thermal stability and mechanical properties of polymers. Fluorenone-containing monomers can be incorporated into polymer backbones through various polymerization techniques to create high-performance materials. For instance, the modification of fluorene (B118485) cores with different functional groups allows for the synthesis of polymers with tunable properties, which are useful in a variety of applications, from optical to electronic devices.

Contributions to Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Fluorene and its derivatives are well-regarded for their applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good charge carrier mobilities. mdpi.com The fluorenone core, while having a lower fluorescence efficiency than fluorene, is often used to tune the electronic properties of materials for OLEDs.

Fluorenone-based materials can be employed as electron-transporting materials or as hosts for phosphorescent emitters in OLEDs. The electron-withdrawing nature of the carbonyl group in fluorenone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The modification of the fluorenone core, for example at the 2-position with a methyl carboxylate group, can further tune these energy levels to optimize device performance.

Development of Fluorescent Dyes and Pigments

Fluorenone and its derivatives are known for their fluorescent properties. researchgate.net The inherent fluorescence of the fluorenone structure can be modified by the introduction of various substituents. These modifications can alter the absorption and emission wavelengths, as well as the quantum yield of the fluorescence.

Derivatives of 9-oxo-9H-fluorene-2-carboxylic acid could serve as precursors in the synthesis of more complex dye molecules. The carboxylate group offers a site for further chemical reactions, allowing for the attachment of other chromophores or functional groups to create dyes with specific properties for applications such as biological imaging or as components in dye-sensitized solar cells.

Utilization as Organic Semiconductors

The conjugated π-system of the fluorenone core makes it a suitable candidate for use in organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs) and other organic electronic devices. The charge transport properties of fluorenone derivatives can be tuned by chemical modification.

While specific data on the semiconducting properties of methyl 9-oxo-9H-fluorene-2-carboxylate are not available, studies on other fluorenone derivatives have shown their potential as n-type or p-type semiconductors depending on the nature of the substituents. The presence of the electron-withdrawing carbonyl and carboxylate groups would likely favor n-type (electron-transporting) behavior.

Applications in Supramolecular Chemistry and Self-Assembly

The planar structure of the fluorenone core and the potential for intermolecular interactions, such as π-π stacking and hydrogen bonding (if the ester were hydrolyzed to the carboxylic acid), make fluorenone derivatives interesting building blocks in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into well-ordered nanostructures.

Such self-assembled structures can exhibit unique optical and electronic properties that are different from the individual molecules. While there are no specific reports on the supramolecular chemistry of this compound, the general principles suggest its potential to form liquid crystalline phases or other ordered assemblies.

Novel Materials with Tunable Properties (e.g., Hole Mobility)

A key area of research in organic electronics is the development of materials with tunable properties to meet the specific requirements of different devices. The electronic properties of fluorenone derivatives, including their frontier molecular orbital energy levels and charge carrier mobilities, can be systematically modified through chemical synthesis.

For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the fluorenone ring can raise or lower the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels. This, in turn, affects the ease of charge injection and the charge transport characteristics, such as hole mobility. While specific measurements of the hole mobility of this compound are not documented, the general strategies for tuning the properties of organic semiconductors are applicable to this class of compounds.

Vii. Synthesis and Chemical Impact of Derivatives and Analogues

Alkyl and Aryl Esters of 9-Oxo-9H-fluorenecarboxylic Acids (e.g., Ethyl 9-oxo-9H-fluorene-2-carboxylate)

The synthesis of alkyl and aryl esters of 9-oxo-9H-fluorenecarboxylic acids typically begins with the corresponding carboxylic acid, such as 9-oxo-9H-fluorene-2-carboxylic acid. chemsynthesis.commatrix-fine-chemicals.com This precursor can be synthesized with high efficiency, for instance, through the oxidation of 2-acetylfluorene (B1664035) using sodium dichromate in acetic acid, achieving yields as high as 98.5%. researchgate.net

Standard esterification methods are then employed to produce the desired esters. For alkyl esters like ethyl 9-oxo-9H-fluorene-2-carboxylate, Fischer esterification is a common route. This involves refluxing the carboxylic acid in the corresponding alcohol (ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

A related series of compounds, ethyl 3-hydroxy-9H-fluorene-2-carboxylates, have been prepared through a multi-step sequence involving Michael addition, Robinson annulation, and subsequent aromatization. mdpi.com This highlights the synthetic accessibility of various substituted fluorene (B118485) carboxylate esters. mdpi.com The table below summarizes examples of synthesized substituted ethyl 3-hydroxy-9H-fluorene-2-carboxylates, showcasing the variety of achievable structures. mdpi.com

| Compound Name | Substituent at C-1 | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 4-fluorophenyl | 46 | 107–108 |

| Ethyl 3-hydroxy-1-(4-nitrophenyl)-9H-fluorene-2-carboxylate | 4-nitrophenyl | 59 | 209–210 |

| Ethyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate | o-tolyl | 45 | N/A (Oil) |

| Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | 4-methoxyphenyl | 45 | 120–121 |

| Ethyl 3-hydroxy-1-(naphthalen-1-yl)-9H-fluorene-2-carboxylate | naphthalen-1-yl | 21 | 129–130 |

Derivatives with Modified Substituent Positions on the Fluorene Core

The introduction of various functional groups at different positions on the fluorene core is a key strategy for modulating the properties of fluorenone derivatives. The synthesis of these substituted compounds can be achieved through several routes, including the cyclization of appropriately substituted biphenyl (B1667301) precursors. nih.govsci-hub.se

One effective method is the metal-free, TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls, which allows for the preparation of highly substituted fluorenones in fair to good yields. nih.gov The efficiency of this reaction is influenced by the electronic nature of the substituents. For example, the synthesis of a fluorenone derivative with a methoxy (B1213986) and a cyano group resulted in an excellent yield of 92%. nih.gov The substitution pattern on the biphenyl precursor significantly determines the reaction's efficiency. nih.gov

Bacterial transformation studies have also shed light on the reactivity of substituted fluorenes. Pseudomonas sp. strain F274 metabolizes halogen- and methyl-substituted fluorenes into the corresponding substituted phthalates by attacking the unsubstituted aromatic ring. asm.org This biological transformation underscores how the position of substituents directs the molecule's chemical reactivity. asm.org

9,9-Disubstituted Fluorene Analogues and Their Chemical Properties

While the parent molecule features a carbonyl group at the C-9 position, a significant class of analogues involves the synthesis of 9,9-disubstituted fluorenes. This modification from sp² to sp³ hybridization at the C-9 carbon bridge is crucial for many material applications. It enhances the solubility and processability of fluorene-based polymers and prevents the formation of undesirable long-wavelength emission bands that can arise from ketone defects in polymer chains. nbinno.com

These analogues are attractive for electronic applications due to their rigid and planar structure, which imparts excellent thermal and oxidative stability. nbinno.com The 9,9-disubstitution allows for fine-tuning of electronic and optical properties, such as charge transport and photoluminescence. nbinno.com For instance, fluorene-containing polymers are widely used as emissive or charge transport layers in organic light-emitting diodes (OLEDs) because of their high fluorescence quantum yields and good charge carrier mobilities. nbinno.com

Fluorenone Carboxamides and Related Amide Derivatives

Fluorenone carboxamides are synthesized by converting the carboxylic acid group into an amide. This is typically achieved by reacting the 9-oxo-9H-fluorene-carboxylic acid with a desired amine, often after activating the carboxylic acid (e.g., by converting it to an acyl chloride).

Research has explored the synthesis of various fluorenone derivatives containing amide or related functionalities. For example, N-octadecyl-9-oxo-9H-fluoren-4-carboxamide has been used as a key intermediate to produce new derivatives with surface-active properties. nih.gov Another class of related compounds, O-aryl-carbamoyl-oxymino-fluorene derivatives, has been synthesized from 9H-fluoren-9-one oxime. nih.gov The synthesis involves treating the oxime intermediate with various phenyl isocyanate derivatives in anhydrous tetrahydrofuran. nih.gov The table below shows examples of these synthesized derivatives. nih.gov

| Compound Name | Reactant | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 9-(Phenylcarbamoyloxymino)fluorene | Phenyl isocyanate | N/A | N/A |

| 9-((3,4-Dichloro-phenyl)carbamoyloxymino)fluorene | 3,4-dichlorophenyl isocyanate | 64.8 | 157.9–161.2 |

These derivatives highlight the versatility of the fluorenone scaffold in creating complex molecules with potential applications in medicinal chemistry and material science. nih.gov

Influence of Structural Modifications on Chemical Reactivity and Material Performance

Structural modifications to the methyl 9-oxo-9H-fluorene-2-carboxylate framework have a profound impact on the resulting molecule's chemical reactivity and its performance in advanced materials. The fluorenone moiety itself is a key factor, providing tunable photophysical and physicochemical properties that are crucial for applications in material sciences. researchgate.net

Substitution on the Fluorene Core : The type and position of substituents influence the electronic properties of the molecule. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission spectra, as well as the charge transport characteristics. nbinno.com The substitution pattern also dictates the reactivity in synthetic transformations, as seen in cyclization reactions where yields vary based on the electronic nature of the groups present. nih.gov

Modification at the C-9 Position : Replacing the C-9 ketone with two alkyl or aryl groups (9,9-disubstitution) is a critical strategy in designing high-performance electronic materials. nbinno.com This change improves solubility and film-forming properties, which are essential for device fabrication. nbinno.com It also prevents the formation of ketone-related defects that can compromise the efficiency and stability of organic electronic devices. nbinno.com

Ester and Amide Derivatives : The conversion of the carboxylic acid group to various esters and amides primarily affects the molecule's polarity, solubility, and intermolecular interactions (e.g., hydrogen bonding capability in amides). These changes can influence how the molecules pack in the solid state, which is critical for charge transport in organic semiconductors.

Synthesis of Heterocyclic Fluorene Derivatives

Integrating heterocyclic rings with the fluorene scaffold leads to novel molecular architectures with unique properties. These syntheses often involve multi-step reactions starting from a functionalized fluorenone or building the heterocyclic ring onto it.

One prominent example is the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives. mdpi.com This process starts with the reaction of fluorenone and thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. This intermediate then undergoes a Hantzsch-type reaction with various α-halocarbonyl compounds to yield the final thiazole (B1198619) derivatives. mdpi.com This method allows for the introduction of a variety of substituents onto the thiazole ring. mdpi.com

Another synthetic route involves the creation of 2-(2-thioxo-4H-3,1-benzothiazin-4-yl)acetic acid derivatives. researchgate.net This synthesis starts from 3-(2-isothiocyanatophenyl)prop-2-enoic acid derivatives, which undergo an addition/cyclization sequence with sodium sulfide (B99878) to form the benzothiazine ring system. researchgate.net These examples demonstrate that the fluorenone structure is a robust platform for the construction of complex heterocyclic systems.

Viii. Future Research Directions and Emerging Innovations

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of fluorenone derivatives is an area of active research, with a growing emphasis on environmentally benign methods. Traditional synthetic routes are being re-evaluated in favor of more sustainable alternatives that offer high yields, operational simplicity, and mild reaction conditions.

One promising approach is the use of palladium-catalyzed dehydrogenative cyclization. acs.org This method allows for the dual C-H functionalization of benzophenones to form fluorenones, providing a concise and effective route to these compounds with excellent functional group compatibility. acs.org Another innovative and efficient method involves the Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls to produce 9H-fluorene derivatives. organic-chemistry.org

Future research will likely focus on further refining these catalytic systems to use less expensive and more abundant metals, as well as developing solvent-free or aqueous reaction conditions to minimize environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to the development of next-generation synthetic protocols for methyl 9-oxo-9H-fluorene-2-carboxylate and its analogs.

Exploration of Unconventional Reactivity Patterns

The fluorene (B118485) nucleus is a privileged structure in both materials science and drug discovery, and researchers are continuously exploring new ways to harness its reactivity. rug.nl Isocyanide-based multicomponent reactions (IMCRs) have emerged as a powerful tool for creating diverse and complex derivatives from fluorene and fluorenone precursors. rug.nl These reactions allow for the construction of multiple chemical bonds in a single step, leading to a high degree of molecular complexity from simple starting materials. rug.nl

The unique electronic properties of the fluorenone core, with its electron-withdrawing ketone group, also open up avenues for unconventional reactivity. Future investigations may focus on leveraging this reactivity in novel C-H activation, cycloaddition, and ring-opening reactions to access previously unattainable molecular architectures. The development of new catalytic systems that can selectively functionalize specific positions on the fluorenone scaffold will be a key area of exploration.

Advanced Characterization Techniques for Complex Structures

As the complexity of fluorene-based molecules and materials grows, so too does the need for advanced characterization techniques. While standard methods like NMR and mass spectrometry remain essential, the detailed structural elucidation of complex, multi-component systems and advanced materials requires more sophisticated approaches.

For instance, single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of crystalline fluorenone derivatives. For larger, more complex systems, techniques such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can provide insights into the morphology and packing of polymeric and self-assembled materials. Furthermore, advanced spectroscopic techniques, including transient absorption spectroscopy and time-resolved fluorescence spectroscopy, are crucial for probing the excited-state dynamics of fluorenone-based materials for optoelectronic applications.

Theoretical Predictions Guiding Experimental Design in Materials Chemistry

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool in the design and development of new fluorenone-based materials. These theoretical methods allow researchers to predict the electronic, optical, and charge-transport properties of molecules before they are synthesized in the lab.

By calculating parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities, theoretical models can guide the design of new materials with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net This synergy between theoretical prediction and experimental validation accelerates the discovery of new high-performance materials and reduces the need for time-consuming and resource-intensive trial-and-error synthesis. researchgate.net

Integration into Multi-component Systems for Advanced Materials

The unique properties of the fluorenone core make it an attractive building block for the construction of advanced multi-component materials. researchgate.net The rigid and planar structure can impart thermal stability and desirable electronic properties, while the ketone group provides a handle for further functionalization and integration into larger systems.

Fluorenone derivatives are being incorporated into a variety of advanced materials, including:

Polymers: Fluorenone-containing polymers are being investigated for use as organic semiconductors and in other optoelectronic applications. researchgate.net

Carbon Composites: The combination of fluorenone derivatives with carbon-based materials like reduced graphene oxide (RGO) is being explored for applications in energy storage and chemical sensing. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality of derivatives like 9-oxo-9H-fluorene-2-carboxylic acid could be used to create novel MOFs with interesting porous structures and catalytic or sensing capabilities. chemsynthesis.com

Future research in this area will focus on the rational design of multi-component systems where the properties of the fluorenone unit are synergistically combined with those of other components to achieve enhanced performance and novel functionalities.

New Horizons in Fluorene-Based Organic Synthesis and Materials Science

The future of fluorene-based organic synthesis and materials science is bright, with numerous opportunities for discovery and innovation. The development of more efficient and sustainable synthetic methods will continue to be a major focus, enabling the creation of a wider range of fluorenone derivatives with tailored properties.

In materials science, the unique photophysical and electronic properties of fluorenones will be further exploited in the development of next-generation organic electronics, including more efficient OLEDs, stable OFETs, and responsive sensors. researchgate.net The ability to fine-tune the properties of these materials through synthetic modification of the fluorenone core will be a key driver of progress in this field. researchgate.net The exploration of fluorene derivatives in biomedical applications also represents a promising frontier. researchgate.net

Q & A

Q. What are the established synthetic routes for methyl 9-oxo-9H-fluorene-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The primary synthesis involves esterification of 9-oxo-9H-fluorene-2-carboxylic acid (CAS 784-50-9) using methanol and catalytic sulfuric acid under reflux for 72 hours, achieving a 94% yield . Key parameters include:

- Temperature : Prolonged reflux (3 days) ensures complete esterification.

- Purification : Filtration and washing with methanol, followed by vacuum drying, minimize impurities.

For derivatives (e.g., hydroxyimine or reduced analogs), hydroxylamine or NaBH₄ are used, but yields vary (23–93%) depending on reaction time and solvent selection .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.3–8.2 ppm) and methyl ester groups (δ 3.8–3.9 ppm). Substituents like methoxy or hydroxyimine alter splitting patterns (e.g., δ 4.76 ppm for methoxymethyl) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 253 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, particularly for derivatives with stereochemical complexity .

Q. How can researchers address low yields in hydroxylamine-mediated derivatization?

Methodological Answer: Low yields (e.g., 23% for hydroxyimine formation) may arise from incomplete oxime formation or side reactions. Strategies include:

- Solvent Optimization : Replace methanol with THF to enhance solubility of intermediates .

- Stoichiometric Adjustments : Increase hydroxylamine equivalents (e.g., 2:1 ratio) to drive equilibrium .

- Catalysis : Explore acid/base catalysts (e.g., acetic anhydride) to accelerate imine formation .

Q. How are computational methods integrated to predict reactivity or binding properties?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution at the 9-oxo group to predict nucleophilic/electrophilic sites for derivatization.

- Molecular Docking : Screens derivatives (e.g., 5-HT receptor antagonists) for binding affinity using software like AutoDock .

- Crystallographic Data : SHELX-refined structures provide input for molecular dynamics simulations .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer: Discrepancies in NMR/MS data may arise from impurities or tautomerism. Approaches include:

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

Methodological Answer:

- Derivative Libraries : Synthesize analogs (e.g., 5-methyl, methoxymethyl) and screen for bioactivity (e.g., 5-HT receptor antagonism) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., 9-oxo for hydrogen bonding) using crystallographic data .

- In Vitro Assays : Test derivatives in receptor-binding assays (IC₅₀ values) and ADMET models to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.